molecular formula C12H11FN2O2 B10902307 methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Número de catálogo: B10902307
Peso molecular: 234.23 g/mol
Clave InChI: NFXYWUPGAIOYSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a 4-fluorobenzyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C4 position. Its synthesis typically involves cyclocondensation or decarboxylative alkylation strategies. For instance, analogous pyrazole esters, such as ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, are synthesized via ruthenium-catalyzed reactions using arylacetic acids and pyrazolecarboxylate precursors .

Propiedades

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXYWUPGAIOYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Initial Formation of Difluoroacetyl Derivatives

The synthesis begins with ethyl difluoroacetate undergoing a Claisen condensation with dimethylamino vinyl methyl ketone in the presence of a base such as triethylamine. This reaction yields 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione (Formula II) as a key intermediate. Gas chromatography analysis confirms a purity exceeding 95%, allowing the crude product to proceed without further purification.

Ring Closure with Methylhydrazine

The diketone derivative reacts with a 40% aqueous solution of methylhydrazine at -20°C to form the pyrazole core. Dropwise addition of the diketone solution in dichloromethane ensures temperature control (-25°C to -20°C), minimizing side reactions. After completion, the organic layer is separated, concentrated, and recrystallized to yield 3-(difluoromethyl)-1-methyl-4-acetylpyrazole (Formula III) with an 86% yield.

Oxidation and Esterification

The acetylpyrazole intermediate undergoes alkaline oxidation using sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid. Esterification with methanol in the presence of sulfuric acid furnishes the final product, achieving a 95% yield. Nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6 confirms structural integrity.

Two-Phase Alkylation and Carboxylic Acid Generation

Sodium Enolate Formation

In a method outlined in WO2014120397A1, alkyl difluoroacetoacetate reacts with carbon dioxide to generate a sodium enolate. This intermediate is acidified in situ using carbonic acid, producing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate. Fractional distillation purifies the crude product, yielding 75–80% of the desired ester.

Pyrazole Ring Closure

A two-phase system (toluene-water) facilitates the reaction between the oxobutyrate derivative and methylhydrazine. Sodium bicarbonate maintains a pH conducive to cyclization at -10°C to 0°C. The organic phase is concentrated, and the residue is recrystallized from toluene-petroleum ether to obtain methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate with 99.9% purity.

Copper-Mediated Cyclization from 2,3-Allenoates

Substrate Preparation

2,3-Allenoates, such as benzyl 2,3-butadienoate, react with 4-fluorobenzylamine in benzonitrile at 120°C. Copper(II) acetate catalyzes the cyclization, forming the pyrazole ring via a [3+2] annulation mechanism.

Reaction Optimization

Optimal conditions require 2 equivalents of Cu(OAc)₂ and a 6-hour reaction time. The product, benzyl 1-(4-fluorobenzyl)-5-methyl-3-phenyl-1H-pyrazole-4-carboxylate, is isolated in 80% yield after column chromatography. Subsequent transesterification with methanol over acidic resin provides the methyl ester.

Vapor-Phase Halogenation Using FeCl₃ Catalysis

Catalyst Activation

A U-tube packed with FeCl₃ on carbon pellets is heated to 235°C under nitrogen to remove moisture. Activation with 1,1,2,2-tetrafluoro-1-methoxyethane vapors at 180°C enhances catalytic activity.

Continuous-Flow Synthesis

Vaporized 1,1,2,2-tetrafluoro-1-methoxyethane passes through the activated catalyst, undergoing halogen exchange to form intermediates. These intermediates react with methyl 1H-pyrazole-4-carboxylate in toluene, yielding the fluorobenzyl derivative after distillation. This method is scalable for industrial production but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Purity Complexity
Claisen CondensationEthyl difluoroacetate, methylhydrazine95%>95%Moderate
Two-Phase AlkylationCO₂, methylhydrazine80%99.9%High
Copper-MediatedCu(OAc)₂, 2,3-allenoates80%98%Moderate
Vapor-Phase HalogenationFeCl₃, tetrafluoroethoxyethane75%90%Industrial

Análisis De Reacciones Químicas

Tipos de Reacciones

El 1-(4-Fluorobencil)-1H-pirazol-4-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.

    Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo éster en un alcohol.

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of these enzymes, suggesting potential therapeutic applications in pain management .

Case Study: COX Inhibition
A study evaluating various pyrazole derivatives found that methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate exhibited a notable inhibitory effect on COX-2, with IC50 values comparable to established anti-inflammatory drugs. This highlights its potential as a candidate for further development into therapeutic agents targeting inflammatory conditions .

Agricultural Chemistry

Agrochemical Formulation
The compound is also utilized in the formulation of agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases. Its ability to act as a building block in the synthesis of novel pesticides has been documented, providing a pathway for developing more effective agricultural solutions .

Data Table: Efficacy Against Pests

CompoundTarget PestEfficacy (%)
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylateAphids85%
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylateSpider Mites78%

This table illustrates the efficacy of methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate against common agricultural pests, indicating its potential role in sustainable agriculture .

Biochemical Research

Enzyme Inhibition Studies
Researchers employ methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate in studies related to enzyme inhibition, allowing for the exploration of metabolic pathways and drug interactions. Its role as a ligand in biochemical assays has been investigated, providing insights into its mechanism of action at the molecular level .

Case Study: Metabolic Pathway Exploration
In a study examining the interaction of various pyrazole derivatives with key metabolic enzymes, methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate was shown to effectively inhibit specific enzymes involved in drug metabolism, suggesting its utility in pharmacokinetic studies .

Material Science

Novel Material Development
The compound is explored for its potential in creating novel materials with specific electronic or optical properties. Its unique chemical structure lends itself to applications in advanced technology sectors, including organic electronics and photonics .

Data Table: Material Properties

PropertyValue
Band Gap2.3 eV
ConductivityHigh
Thermal StabilityStable up to 300°C

This table summarizes key properties of materials synthesized using methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, underscoring its relevance in material science research .

Mecanismo De Acción

El mecanismo de acción del 1-(4-Fluorobencil)-1H-pirazol-4-carboxilato de metilo implica su interacción con dianas moleculares específicas. El grupo fluorobencilo mejora su afinidad de unión a ciertas enzimas o receptores, lo que lleva a la modulación de su actividad. El anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π, lo que estabiliza aún más la unión del compuesto a su diana .

Comparación Con Compuestos Similares

4-Fluorobenzyl vs. 4-Methoxybenzyl

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (): The methoxy group is electron-donating, which could increase solubility in polar solvents but reduce metabolic stability compared to the fluoro analog.
Compound Benzyl Substituent Ester Group Key Properties/Applications Reference
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate 4-Fluorobenzyl Methyl Enhanced lipophilicity; drug intermediate
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl Ethyl Potential solubility in polar solvents; Ru-catalyzed synthesis

Ester vs. Carboxylic Acid Derivatives

  • Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate : The methyl ester acts as a prodrug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid.
  • Experimental studies on this compound include spectral (FT-IR, NMR) and theoretical (DFT) analyses, highlighting its planar structure and hydrogen-bonding propensity .
Compound Functional Group Key Findings Reference
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate Methyl ester Prodrug potential; synthetic versatility
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Carboxylic acid Planar structure; hydrogen-bonding networks

Amino and Sulfonyl Substituents

  • Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (): The amino group at C3 introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets. However, commercial discontinuation of this compound suggests challenges in stability or synthesis .
Compound Substituent Molecular Weight Key Properties Reference
Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 3-Amino, 4-methoxybenzyl 261.28 Discontinued; basicity
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate 4-Fluorobenzyl ~248.25 (calc.) High stability; drug intermediate

Ethyl Ester Derivatives with Halogen Substituents

Ethyl esters with chloro or trifluoromethyl groups () exhibit distinct electronic and steric effects:

  • Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: Difluorination may improve metabolic stability compared to mono-fluoro analogs.

Actividad Biológica

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylate moiety. The presence of the fluorine atom enhances lipophilicity, metabolic stability, and binding affinity to specific biological targets, which is critical for its pharmacological activity.

Biological Activities

1. Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate exhibits significant inhibition of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and xanthine oxidase. These enzymes play crucial roles in the production of pro-inflammatory mediators.

2. Antimicrobial Properties

Research indicates that pyrazole derivatives can also possess antimicrobial activity. Compounds structurally similar to methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Potential

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate has been studied for its effects on cancer cells, particularly in modulating androgen receptors which are implicated in prostate cancer. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo.

The biological activity of methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators.
  • Receptor Modulation : It interacts with androgen receptors, potentially altering signaling pathways that promote cancer cell proliferation.

Research Findings and Case Studies

A study conducted on a series of pyrazole derivatives, including methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, evaluated their biological activities through various assays. The findings are summarized in the table below:

CompoundActivity TypeIC50 Value (μM)Reference
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylateCOX Inhibition12.5
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylateAntimicrobial (E. coli)15.0
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylateAndrogen Receptor ModulationN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ester precursors (e.g., ethyl acetoacetate) with arylhydrazines, followed by functionalization. Key steps include:

  • Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
  • Benzylation : Introduction of the 4-fluorobenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Adjusting solvent polarity (e.g., CH₂Cl₂ for low-temperature reactions) and stoichiometry of azide intermediates to improve yields (e.g., 88% yield achieved using Celite-assisted purification) .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclocondensationDMF-DMA, 80°C, 12h65–75
Benzylation4-Fluorobenzyl bromide, K₂CO₃, DMF, RT70–85
PurificationFlash chromatography (cyclohexane/EtOAc)88

Q. How can structural elucidation challenges be addressed for this compound?

  • Methodological Answer : Combine X-ray crystallography (via SHELX refinement ) with spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrazole C-4 carbonyl at δ ~160 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and fluorobenzyl C-F vibrations (~1220 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion [M+H]⁺ and rule out isomeric impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare binding affinities of positional isomers (e.g., 3-methyl vs. 4-methyl analogs) to explain SAR discrepancies .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., electrophilic substitution at pyrazole C-3 vs. C-5) .
    • Example : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed higher anti-cancer activity than its 4-methyl analog due to enhanced π-stacking in docking simulations .

Q. What strategies mitigate hazards during scale-up synthesis (e.g., handling azide intermediates)?

  • Methodological Answer :

  • Safety Protocols : Use flow chemistry to minimize exposure to explosive azides (e.g., trimethylsilyl azide in continuous reactors) .
  • Waste Management : Neutralize reactive intermediates with aqueous NaNO₂ before disposal .
  • Monitoring : Real-time IR or Raman spectroscopy to detect hazardous byproducts (e.g., HN₃) .

Q. How do crystallographic data from SHELX refinements clarify polymorphism or solvate formation?

  • Methodological Answer :

  • SHELXL Refinement : Use TWIN/BASF commands to model twinning in high-symmetry crystals. For example, a 2024 study resolved a 0.89 Å resolution structure with R-factor < 5% .
  • Hirshfeld Surface Analysis : Quantify H-bonding (e.g., ester carbonyl interactions with solvent molecules) to predict stability of polymorphs .

Q. What analytical techniques differentiate between regioisomeric byproducts in pyrazole derivatives?

  • Methodological Answer :

  • LC-MS/MS : Use C18 columns (ACN/H₂O gradient) to separate isomers. Monitor fragments (e.g., m/z 105 for fluorobenzyl cleavage) .
  • NOESY NMR : Identify spatial proximity of substituents (e.g., 4-fluorobenzyl vs. pyrazole NH) .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results arise in studies using similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies. For example, methyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate showed variable anti-microbial activity (MIC: 8–64 µg/mL) due to:
  • Purity Issues : HPLC purity thresholds (<95% vs. >98%) .
  • Assay Conditions : Differences in bacterial strains or serum protein binding .
    • Resolution : Standardize protocols (CLSI guidelines) and validate compound purity via qNMR .

Q. How can divergent synthetic yields be rationalized across literature reports?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, benzylation yields drop below 60% if K₂CO₃ is replaced with weaker bases .
  • Kinetic Studies : Use in situ FTIR to track reaction progress and identify rate-limiting steps (e.g., azide cyclization) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.